molecular formula C16H19N3O3S B14635786 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide CAS No. 54160-75-7

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide

Katalognummer: B14635786
CAS-Nummer: 54160-75-7
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: PZXZHPWCGBFNGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that allows it to interact with various biological targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with methyl phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: A simpler analog with similar biological activity.

    N-Phenylsulfonamide: Another sulfonamide with comparable antibacterial properties.

    Methylsulfonamide: A related compound with different substituents on the sulfonamide group.

Uniqueness

4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a broader range of biological targets compared to its simpler analogs. Its combination of a sulfonamide group with a methyl(phenyl)carbamoyl moiety provides enhanced stability and specificity in its interactions.

Eigenschaften

CAS-Nummer

54160-75-7

Molekularformel

C16H19N3O3S

Molekulargewicht

333.4 g/mol

IUPAC-Name

1-methyl-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea

InChI

InChI=1S/C16H19N3O3S/c1-19(14-5-3-2-4-6-14)16(20)18-12-11-13-7-9-15(10-8-13)23(17,21)22/h2-10H,11-12H2,1H3,(H,18,20)(H2,17,21,22)

InChI-Schlüssel

PZXZHPWCGBFNGI-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.